c-Kit-IN-1 -

c-Kit-IN-1

Catalog Number: EVT-255803
CAS Number:
Molecular Formula: C26H21F2N5O3
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
c-Kit-IN-1 is a dual inhibitor of c-Kit and c-MET (IC50s = <0.2 µM for both). It also inhibits VEGFR2, PDGFRα, and PDGFRβ (IC50s = <2, <10, and <10 µM, respectively). c-Kit-IN-1 inhibits EBC-1 lung cancer cell proliferation (IC50 = <0.2 µM).
DCC-2618 is a potent inhibitor of c-Kit and c-Met with IC50s of <200 nM.
Source and Classification

c-Kit-IN-1 is classified as a kinase inhibitor, specifically targeting the c-Kit receptor. It is derived from a series of synthetic compounds designed to enhance selectivity and potency against mutant forms of c-Kit, such as those found in gastrointestinal stromal tumors. The development of this compound is part of a broader effort to create targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Kit-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:

  1. Formation of Key Intermediates: Using standard organic reactions such as amination, alkylation, or acylation to build the core structure.
  2. Purification: Employing techniques like recrystallization or chromatography to isolate pure intermediates.
  3. Final Assembly: Combining intermediates through coupling reactions to form the final compound.

For example, one synthetic pathway may involve the coupling of a piperazine derivative with a substituted phenyl moiety, followed by additional modifications to introduce functional groups that enhance binding affinity to the c-Kit receptor.

Molecular Structure Analysis

Structure and Data

The molecular structure of c-Kit-IN-1 features a complex arrangement that includes:

  • A central aromatic ring system: This contributes to hydrophobic interactions with the target receptor.
  • Piperazine moiety: Known for enhancing solubility and bioavailability.
  • Trifluoromethyl groups: These groups are often included to improve metabolic stability and increase potency against the target kinase.

The compound's molecular formula can be represented as CXXHYYFZZNAAOBBC_{XX}H_{YY}F_{ZZ}N_{AA}O_{BB}, where XX,YY,ZZ,AA,XX,YY,ZZ,AA, and BBBB correspond to specific counts of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

c-Kit-IN-1 undergoes specific chemical reactions when interacting with the c-Kit receptor:

  1. Binding Affinity Studies: Utilizing surface plasmon resonance or isothermal titration calorimetry to assess how well c-Kit-IN-1 binds to both wild-type and mutant forms of the receptor.
  2. Inhibition Assays: Evaluating its effectiveness in inhibiting kinase activity through phosphorylation assays using substrates specific for the c-Kit kinase.

These reactions help elucidate the compound's mechanism of action and its potential therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action for c-Kit-IN-1 involves:

  1. Competitive Inhibition: The compound competes with ATP for binding at the active site of the c-Kit receptor.
  2. Disruption of Signaling Pathways: By inhibiting c-Kit activity, downstream signaling pathways involved in cell proliferation and survival are disrupted, leading to reduced tumor growth.

Data from in vitro studies demonstrate that treatment with c-Kit-IN-1 results in decreased phosphorylation levels of key signaling proteins associated with tumorigenesis.

Physical and Chemical Properties Analysis

Physical Properties

c-Kit-IN-1 typically exhibits:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stable under ambient conditions but may require protection from light and moisture during storage.

Chemical Properties

Key chemical properties include:

  • Melting Point: Determined through differential scanning calorimetry.
  • pH Stability: Evaluated across a range of pH levels to assess stability in biological environments.

Relevant data indicates that modifications to the molecular structure can significantly affect these properties, influencing both bioavailability and pharmacokinetics.

Applications

Scientific Uses

c-Kit-IN-1 has several important applications in scientific research:

  1. Cancer Therapeutics: As a targeted therapy for cancers associated with aberrant c-Kit signaling, particularly gastrointestinal stromal tumors.
  2. Research Tool: Used in laboratory settings to study the role of c-Kit in various biological processes and disease states.
  3. Drug Development: Serves as a lead compound for developing more potent inhibitors through structure-activity relationship studies.
Molecular Mechanisms of c-Kit Kinase Activation and Inhibition

Structural Basis of c-Kit Kinase Domain Activation Loops

The activation loop (A-loop) of c-Kit is a critical regulatory element within its intracellular tyrosine kinase domain (residues 810-835), controlling catalytic accessibility and substrate recognition. In its inactive state, the A-loop obstructs the substrate-binding cleft through a characteristic "DFG-out" conformation, where the aspartate residue (D810) is oriented away from the catalytic site [1] [4]. Upon activation, phosphorylation of tyrosine residue Y823 induces a dramatic conformational shift to a "DFG-in" state, realigning catalytic residues and facilitating ATP coordination. This transition exposes the substrate-binding site and reorganizes the catalytic spine (C-spine) and regulatory spine (R-spine) – conserved networks of hydrophobic residues essential for kinase activity [1] [8].

Pathogenic mutations frequently target the A-loop architecture, with D816V representing the most clinically significant substitution. This mutation replaces aspartic acid with valine, introducing steric hindrance that stabilizes the active conformation independent of phosphorylation. Structural analyses reveal that the valine side chain prevents the inward rotation of phenylalanine F811, locking the A-loop in a constitutively active state that impairs inhibitor binding [1] [4]. Similarly, N822K and Y823D substitutions electrostatically mimic phosphorylation, reducing the energy barrier for A-loop rearrangement and promoting oncogenic signaling [4].

Table 1: Clinically Significant c-Kit Activation Loop Mutations and Structural Consequences

MutationDomain LocationStructural ImpactActivation MechanismTherapeutic Resistance
D816VActivation loopSteric hindrance prevents DFG-out conformationConstitutive active state stabilizationResistant to Imatinib
N822KActivation loopElectrostatic mimicry of phosphorylationReduced activation energy barrierVariable sensitivity
Y823DActivation loopPhosphomimetic charge alterationStabilizes extended active conformationSensitive to Avapritinib
DelV560Juxtamembrane domainDisrupts autoinhibitory foldEnhanced dimerization propensitySensitive to Imatinib

Conformational Dynamics in ATP-Binding Pocket Modulation

The ATP-binding pocket of c-Kit, situated between the N-lobe and C-lobe of the kinase domain, exhibits remarkable conformational plasticity that governs inhibitor accessibility and catalytic efficiency. This pocket comprises several dynamically coupled elements: 1) The phosphate-binding loop (P-loop; residues 634-642) coordinates ATP phosphates through conserved glycine residues (G638, G640); 2) The hinge region (residues 670-676) connects N-lobe and C-lobe while forming hydrogen bonds with ATP's adenine ring; and 3) The catalytic loop (residues 780-785) positions catalytic residues D790 and K791 for phosphotransfer [1] [7].

The GNNK (Gly-Asn-Asn-Lys) splice variants critically influence pocket dynamics. The GNNK(-) isoform demonstrates enhanced catalytic efficiency (kcat/Km = 8.7 ± 0.9 μM-1s-1) compared to GNNK(+) (kcat/Km = 3.2 ± 0.4 μM-1s-1), attributed to increased flexibility in the juxtamembrane region that facilitates optimal positioning of the N-lobe [1] [4]. ATP binding initiates a conserved glycine-rich motif (GXGXXG) that acts as a bimodal switch – glycine residues enable backbone torsion necessary for the compact, closed conformation that envelops ATP [7]. Mutagenesis studies demonstrate that substitution of G647 (within the ATP regulatory module) with bulkier residues reduces ATP affinity by >20-fold and impairs catalytic efficiency by disrupting this conformational transition [7] [8].

Table 2: c-Kit ATP-Binding Pocket Structural Elements and Their Functional Roles

Structural ElementKey ResiduesFunctionImpact of Perturbation
Phosphate-binding loopG638-C634-V635Coordinates ATP phosphatesReduced catalytic efficiency (kcat ↓ 80%)
Hinge regionV670-C673-E671Adenine ring H-bondingDisrupted ATP positioning (Kd ↑ 15-fold)
Catalytic loopD790-K791-H780Phosphotransfer catalysisAbolished kinase activity
GXGXXG motifG645-X-G647-X-X-G650ATP bimodal switchingImpaired closed conformation formation
GNNK splice variantsG510-N511-N512-K513Modulates juxtamembrane flexibilityAltered signaling kinetics

Transactivation Pathways Mediated by Dimerization and Autophosphorylation

c-Kit activation initiates through ligand-induced homodimerization, a process governed by precise extracellular domain rearrangements. Unliganded c-Kit exists predominantly as monomers due to electrostatic repulsion between membrane-proximal immunoglobulin-like domains D4 and D5 (pI = 9.2). Stem cell factor (SCF) binding to domains D1-D3 induces a 70° rotation of D4, overcoming this repulsion and enabling D4-D4 homotypic interaction [1] [10]. This reorientation brings intracellular domains into proximity, facilitating trans-autophosphorylation through a sequential mechanism: 1) Initial phosphorylation occurs at juxtamembrane tyrosines Y568 and Y570, relieving autoinhibition; 2) Subsequent phosphorylation of the activation loop Y823 enhances catalytic efficiency; and 3) Terminal phosphorylation of C-terminal tyrosines Y900 and Y936 creates docking sites for downstream effectors [1] [4].

The autophosphorylation cascade exhibits positive cooperativity, with initial phosphorylation events increasing catalytic efficiency for subsequent modifications. Kinetic studies demonstrate a 7.5-fold acceleration in Y936 phosphorylation following Y823 modification [1]. This hierarchical process creates distinct signaling complexes: phosphorylated Y703 and Y936 recruit GRB2-SOS complexes, activating RAS-MAPK pathways, while phosphorylated Y721 provides docking for the p85 subunit of PI3K, initiating AKT-mediated survival signaling [1] [4]. Oncogenic dimerization occurs in mutation-induced ligand-independent contexts, particularly with exon 11 mutations (e.g., DelV560) that disrupt juxtamembrane autoinhibition, allowing spontaneous dimerization and constitutive signaling independent of SCF binding [4].

Table 3: c-Kit Transautophosphorylation Cascade and Downstream Signaling

Phosphorylation SitePositionKineticsDocking PartnersFunctional Outcome
Y568/Y570JuxtamembraneInitial event (k = 0.8 min⁻¹)Releases autoinhibitionKinase domain activation
Y703Kinase insertSecondary (k = 2.1 min⁻¹)GRB2-SOS complexRAS/MAPK activation
Y721Kinase insertSecondary (k = 1.9 min⁻¹)p85-PI3KAKT survival signaling
Y823Activation loopTertiary (k = 4.5 min⁻¹)Stabilizes active conformationCatalytic enhancement
Y936C-terminal tailTerminal (k = 0.3 min⁻¹)CRK/GRB2Cell migration regulation

Allosteric Regulation of Juxtamembrane and C-Terminal Domains

The juxtamembrane (JM) domain (residues 544-580) functions as a critical autoinhibitory module through dynamic interactions with the kinase domain. In the basal state, JM residues W557 and V560 wedge into a hydrophobic pocket formed by αC-helix and the catalytic loop, stabilizing the inactive conformation through steric blockade of the substrate-binding cleft [4] [8]. This autoinhibition is further reinforced by JM tyrosine phosphorylation (Y553, Y563) that stabilizes intramolecular interactions. Mutations disrupting this autoinhibitory interface (particularly DelV560 and W557R) account for >70% of gastrointestinal stromal tumor (GIST)-associated c-Kit mutations, highlighting its regulatory significance [4].

The C-terminal domain (residues 890-976) contains two tyrosine phosphorylation sites (Y900, Y936) that serve as docking platforms and exhibit allosteric modulation of kinase activity. Phosphorylation at Y936 induces a conformational change in the kinase N-lobe, enhancing ATP-binding affinity by 3.8-fold [1] [8]. This domain also undergoes tissue-specific alternative splicing, generating isoforms with differential signaling properties. The GNNK(-) variant demonstrates enhanced association with SRC family kinases (kon = 1.4 × 10⁴ M⁻¹s⁻¹ vs. 3.2 × 10³ M⁻¹s⁻¹ for GNNK+), promoting STAT3-mediated transcriptional activity [4].

Type III allosteric inhibitors (e.g., c-Kit-IN-1) exploit these regulatory mechanisms by binding to the JM-kinase interface rather than the ATP pocket. Structural studies reveal that c-Kit-IN-1 stabilizes the autoinhibited conformation through hydrogen bonding with JM residue E640 and hydrophobic interactions with V654 of the kinase domain, increasing the energy barrier for activation loop transition [8]. This mechanism retains efficacy against activation loop mutants (D816V) that confer resistance to ATP-competitive inhibitors by preserving binding site conservation [4] [8].

Table 4: Allosteric Sites and Modulators of c-Kit Regulatory Domains

Allosteric SiteKey Structural ElementsModulatorsMechanism of Action
JM-kinase interfaceW557-V560 hydrophobic pocketc-Kit-IN-1, ImatinibStabilizes autoinhibitory conformation
C-terminal phosphotyrosine sitesY900/Y936 phosphorylation motifsCRK/GRB2 adaptorsEnhances ATP-binding affinity
Dimerization interfaceD4-D5 electrostatic surfaceSCF ligandInduces rotational reorientation
Kinase insert regionY703/Y721 phosphorylation sitesPI3K/GRB2 complexesModulates substrate accessibility
Splice variant interfaceGNNK motifSRC family kinasesAlters signaling kinetics

Properties

Product Name

c-Kit-IN-1

IUPAC Name

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide

Molecular Formula

C26H21F2N5O3

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35)

InChI Key

WWOXKWLDMLMYQY-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F

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